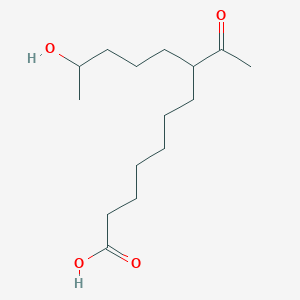
8-Acetyl-12-hydroxytridecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Acetyl-12-hydroxytridecanoic acid is an organic compound with the molecular formula C15H28O4. This compound contains 15 carbon atoms, 28 hydrogen atoms, and 4 oxygen atoms . It is a hydroxy fatty acid derivative, characterized by the presence of both an acetyl group and a hydroxyl group on a tridecanoic acid backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Acetyl-12-hydroxytridecanoic acid typically involves multi-step organic reactions. One common method includes the hydroxylation of tridecanoic acid followed by acetylation. The hydroxylation can be achieved using oxidizing agents such as osmium tetroxide or potassium permanganate under controlled conditions. The acetylation step involves the reaction of the hydroxylated intermediate with acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Acetyl-12-hydroxytridecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Acetic anhydride in the presence of pyridine.
Major Products:
Oxidation: 8-Acetyl-12-ketotridecanoic acid.
Reduction: 8-Hydroxy-12-hydroxytridecanoic acid.
Substitution: 8-Acetyl-12-alkoxytridecanoic acid.
Wissenschaftliche Forschungsanwendungen
8-Acetyl-12-hydroxytridecanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways involving fatty acids.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 8-Acetyl-12-hydroxytridecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and acetyl groups enable the compound to participate in hydrogen bonding and hydrophobic interactions, influencing enzyme activity and cellular processes. It may modulate pathways related to lipid metabolism and inflammation.
Vergleich Mit ähnlichen Verbindungen
12-Hydroxytridecanoic acid: Lacks the acetyl group, making it less reactive in certain chemical reactions.
8-Acetyltridecanoic acid: Lacks the hydroxyl group, affecting its solubility and reactivity.
Uniqueness: 8-Acetyl-12-hydroxytridecanoic acid is unique due to the presence of both functional groups, which confer distinct chemical properties and biological activities. This dual functionality allows it to participate in a wider range of reactions and applications compared to its analogs.
Eigenschaften
CAS-Nummer |
60903-96-0 |
|---|---|
Molekularformel |
C15H28O4 |
Molekulargewicht |
272.38 g/mol |
IUPAC-Name |
8-acetyl-12-hydroxytridecanoic acid |
InChI |
InChI=1S/C15H28O4/c1-12(16)8-7-10-14(13(2)17)9-5-3-4-6-11-15(18)19/h12,14,16H,3-11H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
NCNXGTLYBJIAEK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCC(CCCCCCC(=O)O)C(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


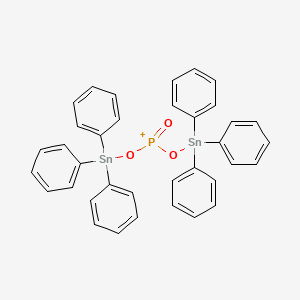
propanedioate](/img/structure/B14595971.png)
![2,6-Difluoro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide](/img/structure/B14595972.png)
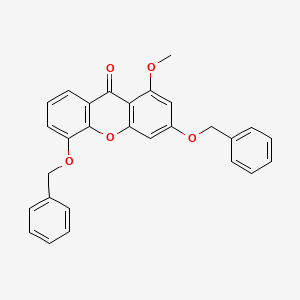
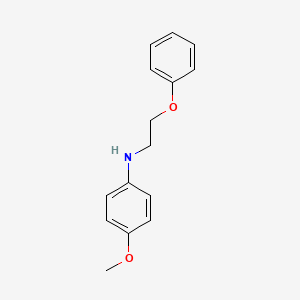
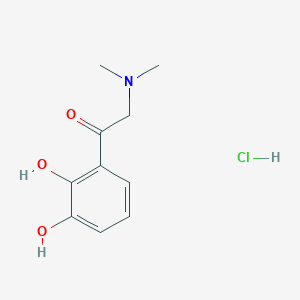
![1-Oxo-1-({[(propan-2-yl)oxy]carbonyl}peroxy)dodecane](/img/structure/B14595997.png)
![3,4-Dichloro-7-methyl-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14596003.png)
![[(Dichlorosilanediyl)di(propane-3,1-diyl)]bis[chloro(dimethyl)silane]](/img/structure/B14596004.png)
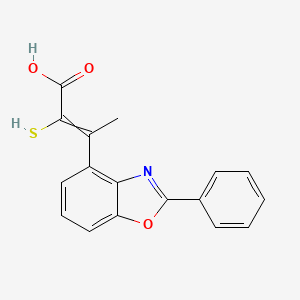
![{[(2-Amino-4-chlorophenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14596018.png)
![N-Ethyl-N-[2-(2-methoxyethoxy)ethyl]aniline](/img/structure/B14596019.png)
![1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-phenylbutyl]-](/img/structure/B14596040.png)
![2,3,5,6-Tetrafluoro-4-[(pentafluorophenyl)methyl]phenol](/img/structure/B14596047.png)
